![molecular formula C11H11F4NO2S B2759741 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine CAS No. 2309730-01-4](/img/structure/B2759741.png)
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is a synthetic organic compound characterized by the presence of fluorine atoms, a sulfonyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzyl chloride and azetidine.
Formation of Intermediate: The 2,5-difluorobenzyl chloride reacts with sodium sulfite to form 2,5-difluorobenzyl sulfonate.
Coupling Reaction: The 2,5-difluorobenzyl sulfonate is then coupled with azetidine in the presence of a base such as potassium carbonate.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azetidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Azetidine derivatives without the sulfonyl group.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism by which 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of biological targets. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Difluorobenzyl)piperazine: Similar in structure but contains a piperazine ring instead of an azetidine ring.
2,5-Difluorobenzyl Alcohol: Contains the 2,5-difluorobenzyl group but lacks the sulfonyl and azetidine components.
Uniqueness
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is unique due to the combination of its structural features:
Azetidine Ring: Provides rigidity and a specific spatial arrangement.
Sulfonyl Group: Enhances electron-withdrawing properties and reactivity.
Difluoromethyl Group: Contributes to the compound’s lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2S/c12-9-1-2-10(13)7(3-9)6-19(17,18)16-4-8(5-16)11(14)15/h1-3,8,11H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOFVDSBFSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
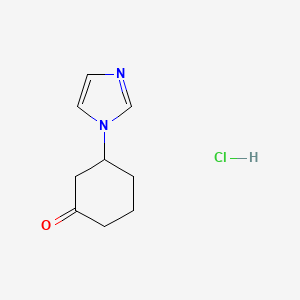

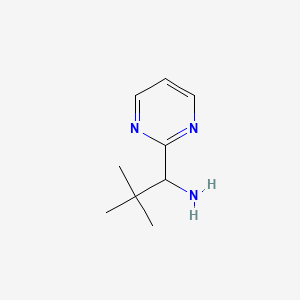
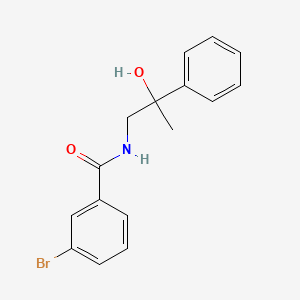
![Dimethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2759666.png)

![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)
![Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)

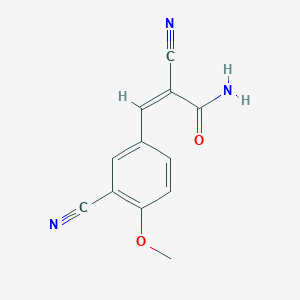

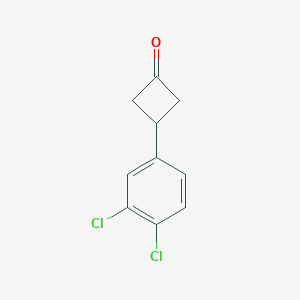
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
